

The Pro-Val Motif: A Critical C-Terminal Recognition Site in Cellular Regulation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *H-Pro-Val-OH*

Cat. No.: *B1679181*

[Get Quote](#)

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

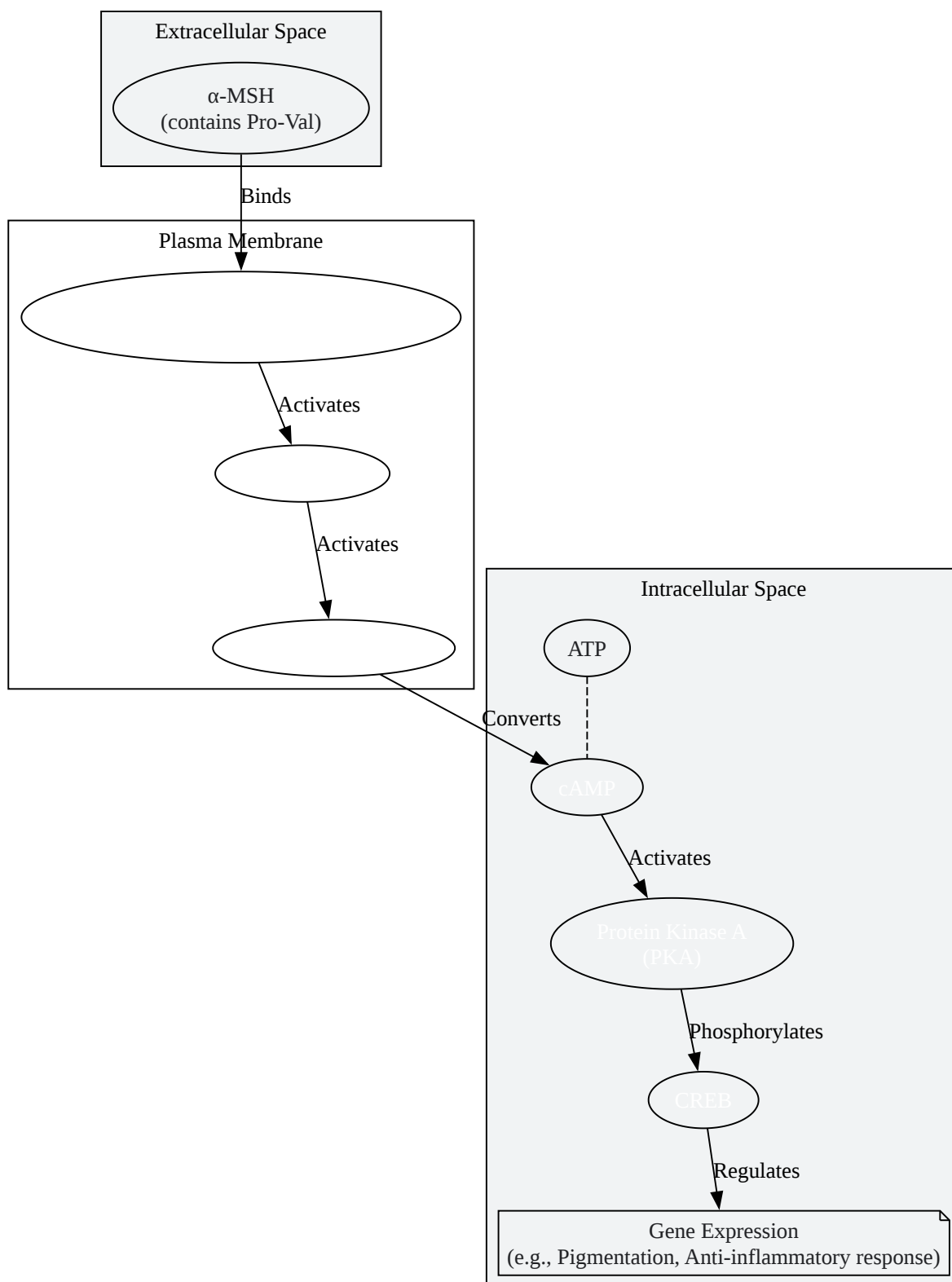
The dipeptide motif, Proline-Valine (Pro-Val), particularly when located at the C-terminus of peptides, serves as a crucial recognition and cleavage site, playing a significant role in regulating pivotal cellular signaling pathways. While not a signaling molecule in its own right, the Pro-Val motif is integral to the function and degradation of larger, biologically active peptides. This technical guide delves into the core functions of the Pro-Val sequence in cellular processes, with a primary focus on its role in the context of α -melanocyte-stimulating hormone (α -MSH) and its enzymatic regulation by prolyl carboxypeptidase (PRCP). We will explore the associated signaling pathways, provide detailed experimental protocols for studying these interactions, and present quantitative data to illuminate the significance of this motif in health and disease, offering insights for therapeutic development.

The Pro-Val Motif in the Context of α -Melanocyte-Stimulating Hormone (α -MSH)

The Pro-Val dipeptide is found at the C-terminus of α -melanocyte-stimulating hormone (α -MSH), a tridecapeptide with the sequence Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH₂.^[1] This terminal Lys-Pro-Val (KPV) sequence is particularly noteworthy for its biological activity. α -MSH is a product of the pro-opiomelanocortin (POMC) gene and is a non-selective agonist for several melanocortin receptors (MCRs).^{[1][2]}

Role in Melanocortin Signaling

α -MSH, through its interaction with melanocortin receptors, is involved in a diverse array of physiological processes including skin pigmentation, energy homeostasis, and inflammation.[2]
[3] The signaling cascade is primarily mediated through G protein-coupled receptors (GPCRs), leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).
[3] The C-terminal region of α -MSH, which includes the Pro-Val motif, is crucial for its biological activity, including its anti-inflammatory and antipyretic effects.[4][5] The tripeptide Lys-Pro-Val (KPV) itself has been shown to possess potent anti-inflammatory properties, suggesting that it is a key functional component of the parent hormone.[5]



[Click to download full resolution via product page](#)

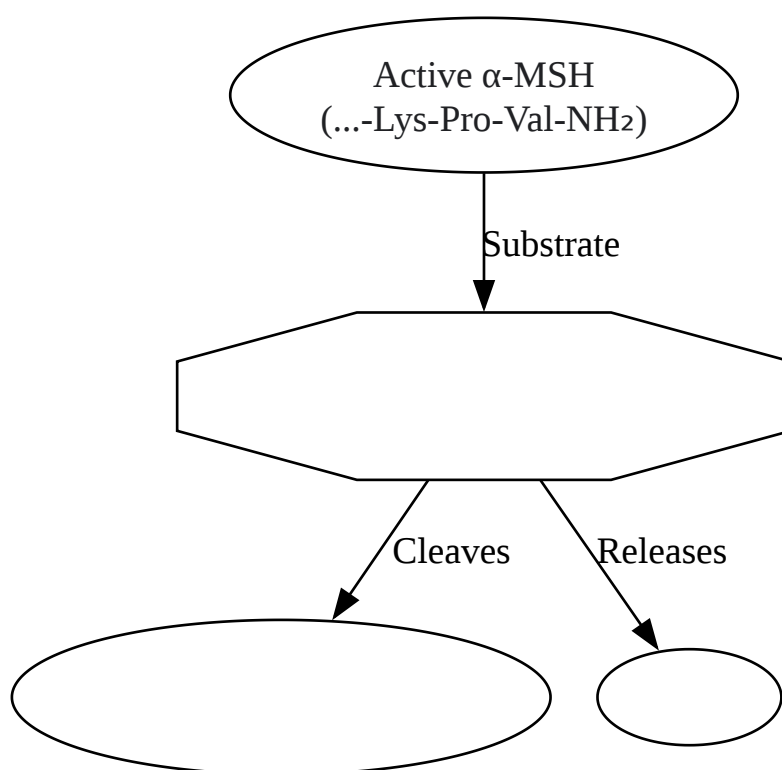
Melanocortin Signaling Pathway

Prolyl Carboxypeptidase (PRCP): A Key Regulator of Peptides with C-Terminal Pro-Val

Prolyl carboxypeptidase (PRCP) is a serine protease that specifically cleaves the C-terminal amino acid from peptides where proline is the penultimate residue.[6] This makes peptides ending in a Pro-X sequence, such as Pro-Val, primary substrates for PRCP.

Enzymatic Inactivation of α -MSH

PRCP plays a critical role in the regulation of the melanocortin system by degrading and inactivating α -MSH.[6][7] By cleaving the terminal valine from α -MSH, PRCP generates α -MSH(1-12), a form that is unable to effectively bind to and activate melanocortin receptors, thus terminating the signal.[8] This enzymatic action is a key control point in energy metabolism, as the precise regulation of α -MSH levels in the hypothalamus is crucial for controlling food intake and energy expenditure.[6][9]



[Click to download full resolution via product page](#)

Enzymatic Inactivation of α -MSH by PRCP

Substrate Specificity of PRCP

Studies on the substrate specificity of PRCP have shown a preference for amino acid sequences ending in Xxx-Pro-Phe-OH and Xxx-Pro-Val-OH, where Xxx can be any amino acid. [6] This highlights the importance of the Pro-Val C-terminal motif in being recognized and processed by this enzyme.

Substrate Sequence	Enzyme	Action	Reference
...-Pro-Val-OH	Prolyl Carboxypeptidase (PRCP)	Cleavage of C-terminal Valine	[6]
...-Pro-Phe-OH	Prolyl Carboxypeptidase (PRCP)	Cleavage of C-terminal Phenylalanine	[6]

Experimental Protocols

Prolyl Carboxypeptidase (PRCP) Activity Assay

The activity of PRCP can be measured using a reversed-phase high-performance liquid chromatography (RP-HPLC) based method.[10] This assay quantifies the enzymatic cleavage of a synthetic substrate.

Objective: To determine the activity of PRCP in biological samples.

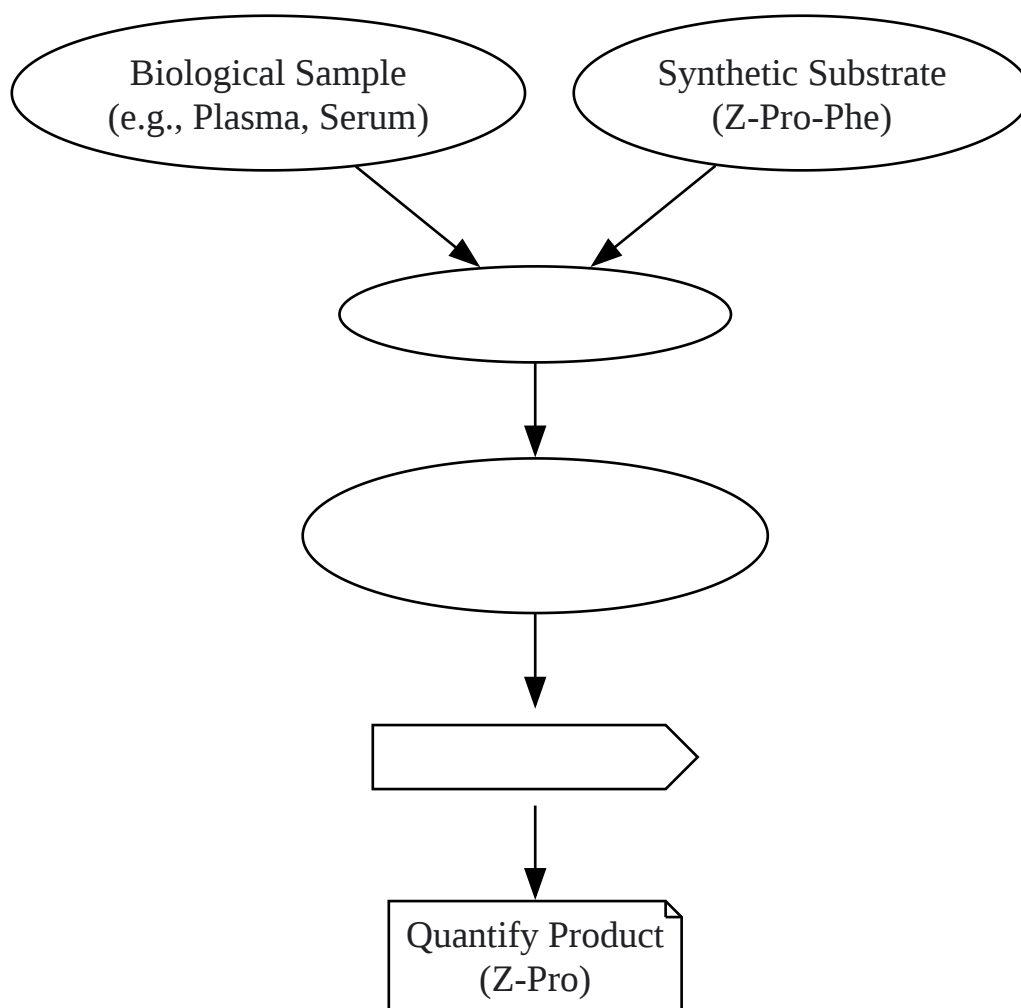
Materials:

- Synthetic Substrate: N-benzyloxycarbonyl-L-Pro-Phe (Z-Pro-Phe) or N-benzyloxycarbonyl-L-Pro-Val.
- Biological sample (e.g., plasma, serum, tissue homogenate).
- Reaction buffer.
- Reagents for stopping the reaction (e.g., acid).

- RP-HPLC system with a UV detector.

Procedure:

- Sample Preparation: Prepare the biological sample in a suitable buffer.
- Reaction Initiation: Incubate a specific volume of the sample with the synthetic substrate (e.g., Z-Pro-Phe) at 37°C for a defined period (e.g., 2 hours).[\[11\]](#)
- Reaction Termination: Stop the enzymatic reaction, typically by acidification.
- Analysis: Inject the reaction mixture into an RP-HPLC system.
- Quantification: Measure the amount of the released product (e.g., Z-Pro) by monitoring its UV absorbance at a specific wavelength (e.g., 210 nm).[\[11\]](#) The activity is then calculated based on the amount of product formed over time.



[Click to download full resolution via product page](#)

Workflow for PRCP Activity Assay

Quantitative Data

The interaction between PRCP and its substrates, as well as the activity of α -MSH analogues at melanocortin receptors, have been quantified in various studies.

Parameter	Value	Context	Reference
α-MSH Receptor Binding Affinity (K_i)			
MC1 Receptor	0.230 nM	Non-selective full agonist	[1]
MC3 Receptor	31.5 nM	Non-selective full agonist	[1]
MC4 Receptor	900 nM	Non-selective full agonist	[1]
MC5 Receptor	7160 nM	Non-selective full agonist	[1]
PRCP Activity in Healthy Individuals			
Plasma	0.65 ± 0.02 U/L	Average activity measured by RP-HPLC	[10]
Serum	0.72 ± 0.03 U/L	Average activity measured by RP-HPLC	[10]

Conclusion and Future Directions

The Pro-Val motif, particularly at the C-terminus of peptides, is a critical determinant of biological activity and regulation. Its presence in α -MSH is essential for melanocortin receptor interaction and subsequent signaling, while it also serves as a recognition site for enzymatic degradation by prolyl carboxypeptidase. This dual role places the Pro-Val motif at a nexus of cellular control, particularly in metabolic and inflammatory pathways.

For drug development professionals, understanding the structure-activity relationship of the Pro-Val motif offers opportunities for designing novel therapeutics. For instance, developing stable analogues of α -MSH that resist PRCP cleavage could lead to more potent and longer-lasting treatments for conditions like obesity and inflammatory disorders. Conversely, designing

specific inhibitors of PRCP could potentiate the effects of endogenous α -MSH, offering another therapeutic avenue. Further research into other endogenous peptides containing the C-terminal Pro-Val motif may uncover new regulatory pathways and therapeutic targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. α -Melanocyte-stimulating hormone - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Intracellular signaling mechanisms of the melanocortin receptors: current state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C-Terminal Amino Acids of Alpha-Melanocyte-Stimulating Hormone Are Requisite for Its Antibacterial Activity against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US5157023A - Antipyretic and anti-inflammatory lys pro val compositions and method of use - Google Patents [patents.google.com]
- 6. Prolyl carboxypeptidase and its inhibitors in metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NEW ASPECTS OF MELANOCORTIN SIGNALING: A ROLE FOR PRCP IN ALPHA-MSH DEGRADATION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prolylcarboxypeptidase (PRCP) | Medical Biochemistry | University of Antwerp [uantwerpen.be]
- 9. alpha-Melanocyte stimulating hormone: production and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validation of a specific prolylcarboxypeptidase activity assay and its suitability for plasma and serum measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Pro-Val Motif: A Critical C-Terminal Recognition Site in Cellular Regulation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679181#pro-val-oh-function-in-cellular-processes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com